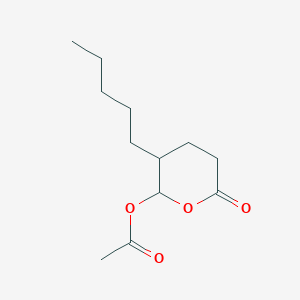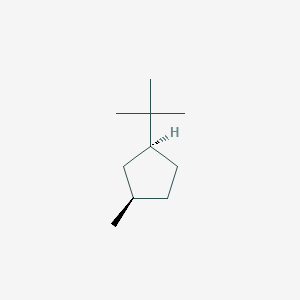
(1S,3R)-1-tert-Butyl-3-methylcyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3R)-1-tert-Butyl-3-methylcyclopentane is an organic compound characterized by a cyclopentane ring substituted with a tert-butyl group at the first carbon and a methyl group at the third carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-1-tert-Butyl-3-methylcyclopentane typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentane as the core structure.
Introduction of tert-Butyl Group: A tert-butyl group is introduced at the first carbon through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of Methyl Group: The methyl group is introduced at the third carbon via a similar Friedel-Crafts alkylation using methyl chloride and aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microreactor technology can also be employed to achieve precise control over reaction conditions and improve the overall sustainability of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives. Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: The compound can participate in substitution reactions where the tert-butyl or methyl groups are replaced by other functional groups. Halogenation using bromine or chlorine is a common example.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine or chlorine in the presence of light or a radical initiator.
Major Products:
Oxidation: Formation of tert-butylcyclopentanone or 3-methylcyclopentanone.
Reduction: Formation of fully saturated cyclopentane derivatives.
Substitution: Formation of tert-butyl-3-bromocyclopentane or tert-butyl-3-chlorocyclopentane.
Chemistry:
Chiral Synthesis: The compound’s stereochemistry makes it valuable in the synthesis of chiral molecules, which are important in the development of pharmaceuticals and agrochemicals.
Catalysis: It can be used as a ligand in catalytic reactions to enhance enantioselectivity.
Biology and Medicine:
Drug Development: The compound’s structure can serve as a scaffold for designing new drugs with specific biological activities.
Biomolecular Interactions: It can be used to study interactions with enzymes and receptors due to its defined stereochemistry.
Industry:
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Fragrance and Flavor Industry: Its derivatives may be used in the formulation of fragrances and flavors.
Mécanisme D'action
The mechanism by which (1S,3R)-1-tert-Butyl-3-methylcyclopentane exerts its effects depends on its application. In catalysis, it acts as a chiral ligand, influencing the stereochemistry of the reaction products. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through steric and electronic effects.
Molecular Targets and Pathways:
Enzymes: Interaction with enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate signal transduction pathways.
Comparaison Avec Des Composés Similaires
(1S,3S)-1-tert-Butyl-3-methylcyclopentane: Differing only in the stereochemistry at the third carbon, this compound may exhibit different reactivity and biological activity.
tert-Butylcyclopentane: Lacks the methyl group, leading to different chemical and physical properties.
3-Methylcyclopentane: Lacks the tert-butyl group, resulting in different steric and electronic effects.
Uniqueness: (1S,3R)-1-tert-Butyl-3-methylcyclopentane is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its isomers and other similar compounds. This makes it valuable in applications requiring precise control over molecular interactions and reactivity.
Propriétés
Numéro CAS |
13398-31-7 |
|---|---|
Formule moléculaire |
C10H20 |
Poids moléculaire |
140.27 g/mol |
Nom IUPAC |
(1S,3R)-1-tert-butyl-3-methylcyclopentane |
InChI |
InChI=1S/C10H20/c1-8-5-6-9(7-8)10(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9+/m1/s1 |
Clé InChI |
VAHRVGZBYAAYPN-BDAKNGLRSA-N |
SMILES isomérique |
C[C@@H]1CC[C@@H](C1)C(C)(C)C |
SMILES canonique |
CC1CCC(C1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


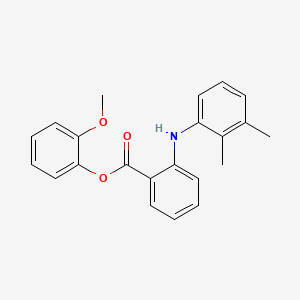
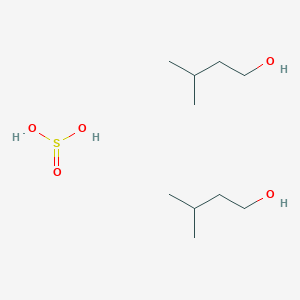
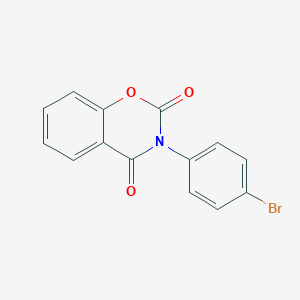


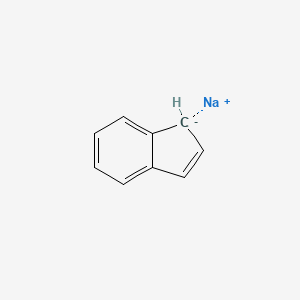

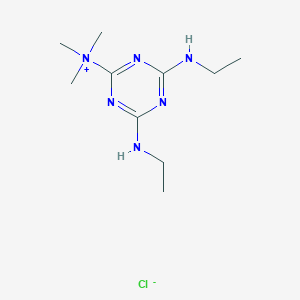
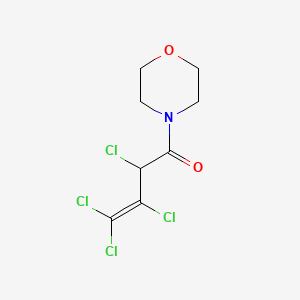
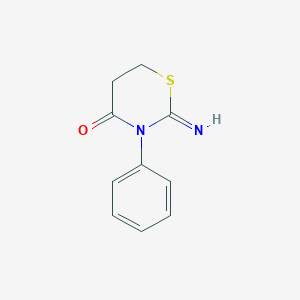
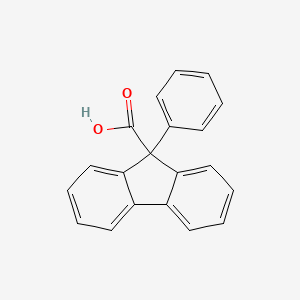
![2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline](/img/structure/B14708984.png)

